[2-(Cyclobutylmethoxy)pyrimidin-4-yl]methanamine hydrochloride
CAS No.: 1439899-04-3
Cat. No.: VC4343518
Molecular Formula: C10H16ClN3O
Molecular Weight: 229.71
* For research use only. Not for human or veterinary use.
![[2-(Cyclobutylmethoxy)pyrimidin-4-yl]methanamine hydrochloride - 1439899-04-3](/images/structure/VC4343518.png)
Specification
CAS No. | 1439899-04-3 |
---|---|
Molecular Formula | C10H16ClN3O |
Molecular Weight | 229.71 |
IUPAC Name | [2-(cyclobutylmethoxy)pyrimidin-4-yl]methanamine;hydrochloride |
Standard InChI | InChI=1S/C10H15N3O.ClH/c11-6-9-4-5-12-10(13-9)14-7-8-2-1-3-8;/h4-5,8H,1-3,6-7,11H2;1H |
Standard InChI Key | UFBNMWOLDLMOCJ-UHFFFAOYSA-N |
SMILES | C1CC(C1)COC2=NC=CC(=N2)CN.Cl |
Introduction
[2-(Cyclobutylmethoxy)pyrimidin-4-yl]methanamine hydrochloride is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with a cyclobutylmethoxy group. It is primarily utilized in medicinal chemistry and pharmaceutical research due to its potential biological activity. This compound is classified as a heterocyclic amine, which is known for its involvement in various chemical reactions typical of amines and heterocycles.
Key Characteristics:
-
Chemical Abstracts Service (CAS) Number: 1439899-04-3 (also listed as 1260082-05-0 for the hydrochloride form) .
-
Molecular Formula: The molecular formula for the hydrochloride form is C10H16ClN3O .
-
Molecular Weight: Approximately 229.71 g/mol for the compound itself, though this may vary slightly depending on the specific form (e.g., hydrochloride).
Synthesis and Preparation
The synthesis of [2-(Cyclobutylmethoxy)pyrimidin-4-yl]methanamine hydrochloride typically involves multi-step organic synthesis techniques. These methods require specific reagents and conditions, such as temperature control, solvent choice, and reaction time, to optimize yield and purity. Detailed protocols can be found in specialized organic chemistry literature or patents.
Synthesis Steps:
-
Starting Materials: Typically involves pyrimidine derivatives and cyclobutylmethoxy precursors.
-
Reaction Conditions: Requires careful control of temperature, solvent, and reaction time.
-
Purification: Often involves chromatography or crystallization to achieve high purity.
Applications and Research
This compound is primarily used in medicinal chemistry and pharmaceutical research due to its potential biological activity. Compounds with similar structures often exhibit activity through mechanisms that may involve biochemical interactions or molecular docking.
Potential Applications:
-
Pharmaceutical Research: Investigated for its potential therapeutic applications.
-
Synthetic Methodologies: Used in developing new organic synthesis techniques.
Suppliers and Availability
[2-(Cyclobutylmethoxy)pyrimidin-4-yl]methanamine hydrochloride is sourced from various chemical suppliers, including Ambeed, Cymit Química, Fluorochem, and others like Hangzhou JHECHEM CO LTD in China .
Suppliers Table:
Supplier | Location | Reference |
---|---|---|
Ambeed | - | |
Cymit Química | - | |
Fluorochem | - | |
Hangzhou JHECHEM CO LTD | China |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume